4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-nitrobenzoate
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Overview
Description
4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-nitrobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, a formamido group, and a nitrobenzoate ester, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-nitrobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple aryl halides with boronic acids or esters.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques, which optimize reaction times and sequences to enhance productivity and selectivity . These methods are particularly useful for scaling up the production of complex organic molecules.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for esterification, and palladium catalysts for coupling reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-nitrobenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-nitrobenzoate: Shares the nitrobenzoate ester group but lacks the complex substituents present in the target compound.
Benzocaine: An ester of p-aminobenzoic acid, used as a local anesthetic.
4-Hydroxyproline(4-nitrobenzoate): Contains a nitrobenzoate group and is used in biochemical studies.
Uniqueness
4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-nitrobenzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C24H19FN4O7 |
---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(3-fluorobenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C24H19FN4O7/c1-35-21-11-15(5-10-20(21)36-24(32)16-6-8-19(9-7-16)29(33)34)13-27-28-22(30)14-26-23(31)17-3-2-4-18(25)12-17/h2-13H,14H2,1H3,(H,26,31)(H,28,30)/b27-13+ |
InChI Key |
IPNNDSXISWBMEC-UVHMKAGCSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)F)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)F)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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